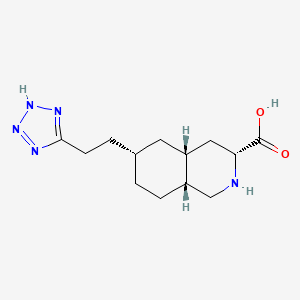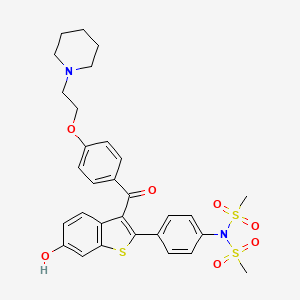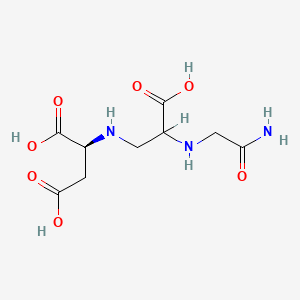
Lycomarasmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lycomarasmine is a phytotoxin produced by various strains of the fungus Fusarium oxysporum f. lycopersici. This compound is known for its role in causing wilt diseases in tomato plants. The molecular formula of this compound is C₉H₁₅N₃O₇, and it has a molecular weight of 277.23 g/mol . The structure of this compound was determined in 1962 .
准备方法
Synthetic Routes and Reaction Conditions: Lycomarasmine can be synthesized through a chemoenzymatic route. One method involves the use of the enzyme ethylenediamine-N,N’-disuccinic acid lyase to synthesize toxin A, a precursor to this compound. This process achieves high conversion rates and yields . The reaction conditions typically involve the use of dry tetrahydrofuran (THF) and diisopropylethylamine (DIPEA) at room temperature .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar chemoenzymatic methods are employed on a larger scale. The use of bioreactors and controlled fermentation processes could facilitate the production of this compound from Fusarium oxysporum cultures.
化学反应分析
Types of Reactions: Lycomarasmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
科学研究应用
Lycomarasmine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the biosynthesis of phytotoxins and their effects on plant physiology . In medicine, this compound and its derivatives are being investigated for their potential as metallo-β-lactamase inhibitors, which are crucial in combating antibiotic resistance .
作用机制
The mechanism of action of lycomarasmine involves its interaction with specific molecular targets in plants. It disrupts the normal physiological processes, leading to wilting and necrosis of leaves . The exact molecular pathways involved are still under investigation, but it is known that this compound affects the tricarboxylic acid cycle and amino acid metabolism in plants .
相似化合物的比较
Similar Compounds: Lycomarasmine is structurally and functionally similar to other aminopolycarboxylic acids, such as aspergillomarasmine A and aspergillomarasmine B . These compounds share similar biosynthetic pathways and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific role in causing wilt diseases in tomato plants. While other aminopolycarboxylic acids may have broader applications, this compound’s unique phytotoxic properties make it a valuable compound for studying plant-pathogen interactions.
属性
CAS 编号 |
7611-43-0 |
|---|---|
分子式 |
C9H15N3O7 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
2-[[2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C9H15N3O7/c10-6(13)3-12-5(9(18)19)2-11-4(8(16)17)1-7(14)15/h4-5,11-12H,1-3H2,(H2,10,13)(H,14,15)(H,16,17)(H,18,19) |
InChI 键 |
YRSDOJQPYZOCMY-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
手性 SMILES |
C([C@@H](C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
规范 SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lycomarasmine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


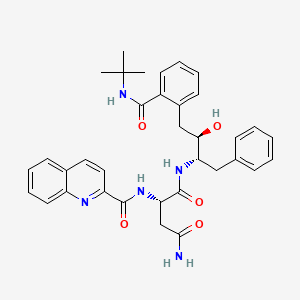

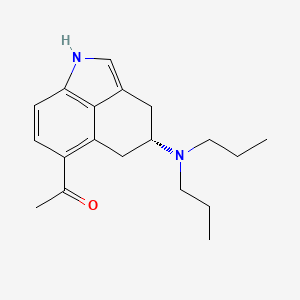

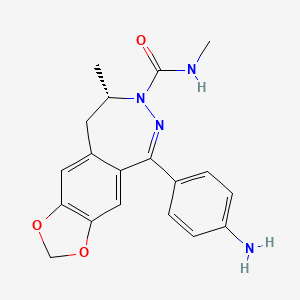
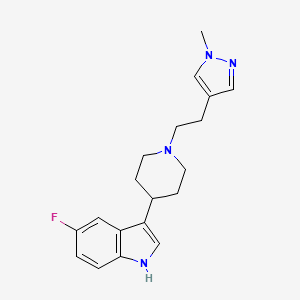
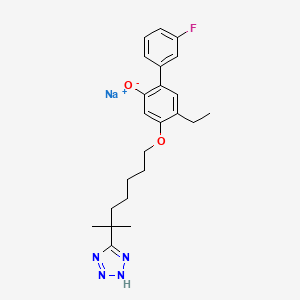
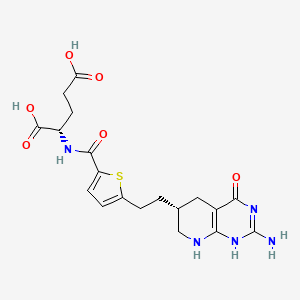
![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
